molecular formula C18H19NO3 B2435473 [(2-Phenylethyl)carbamoyl]methyl 2-methylbenzoate CAS No. 950116-21-9

[(2-Phenylethyl)carbamoyl]methyl 2-methylbenzoate

Cat. No. B2435473
CAS RN: 950116-21-9
M. Wt: 297.354
InChI Key: BZYVXSPOMWLXDR-UHFFFAOYSA-N
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Description

The compound “[(2-Phenylethyl)carbamoyl]methyl 2-methylbenzoate” is a complex organic molecule. It contains a total of 58 bonds, including 30 non-H bonds, 15 multiple bonds, 10 rotatable bonds, 3 double bonds, and 12 aromatic bonds. It also includes 2 six-membered rings, 1 ester (aliphatic), 1 secondary amide (aliphatic), and 1 secondary amide (aromatic) .


Synthesis Analysis

The synthesis of such compounds often involves reactions at the benzylic position, which are crucial for synthesis problems . Protocols for the functionalizing deboronation of alkyl boronic esters could be relevant . Carbamate synthesis by carbamoylation is another potential method . The preparation of carbamate-tethered terpene glycoconjugates has been developed using methyl carbamate as an economical carbamoyl donor in tin-catalyzed transcarbamoylation .


Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple functional groups and aromatic rings . Reactions at the benzylic position are significant, and the compound’s structure allows for resonance stabilization .


Chemical Reactions Analysis

Reactions at the benzylic position are crucial, including free radical bromination, nucleophilic substitution, and oxidation . The compound’s structure allows for resonance stabilization, which is important in these reactions .

Scientific Research Applications

Antibiotic-Induced Intestinal Injury (AIJ)

Antimicrobial Properties

Benzylic Position Reactions

Safety And Hazards

The safety data sheet for a similar compound, Methyl benzoate, indicates that it is a combustible liquid, harmful if swallowed, and harmful to aquatic life . Precautionary measures include keeping away from heat/sparks/open flames/hot surfaces and avoiding release to the environment .

properties

IUPAC Name

[2-oxo-2-(2-phenylethylamino)ethyl] 2-methylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO3/c1-14-7-5-6-10-16(14)18(21)22-13-17(20)19-12-11-15-8-3-2-4-9-15/h2-10H,11-13H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZYVXSPOMWLXDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)OCC(=O)NCCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[(2-Phenylethyl)carbamoyl]methyl 2-methylbenzoate

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